REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][CH:9]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]1.N.C[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C[C:24]1C=CC=C[N:25]=1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[CH3:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.[C:24]([C:21]1[CH:22]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1
|
Name
|
SiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equilibrated at 405° C.
|
Type
|
CUSTOM
|
Details
|
a contact time of 6.4 seconds
|
Duration
|
6.4 s
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.853 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][CH:9]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]1.N.C[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C[C:24]1C=CC=C[N:25]=1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[CH3:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.[C:24]([C:21]1[CH:22]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1
|
Name
|
SiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equilibrated at 405° C.
|
Type
|
CUSTOM
|
Details
|
a contact time of 6.4 seconds
|
Duration
|
6.4 s
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.853 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][CH:9]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]1.N.C[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C[C:24]1C=CC=C[N:25]=1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[CH3:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.[C:24]([C:21]1[CH:22]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1
|
Name
|
SiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equilibrated at 405° C.
|
Type
|
CUSTOM
|
Details
|
a contact time of 6.4 seconds
|
Duration
|
6.4 s
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.853 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:3]=[N:4][CH:5]=[CH:6][CH:7]=1.[CH3:8][CH:9]1[CH2:14][CH2:13][CH2:12][NH:11][CH2:10]1.N.C[N:17]1[CH2:22][CH2:21][CH2:20][CH2:19][CH2:18]1.C[C:24]1C=CC=C[N:25]=1>>[CH3:1][CH:2]1[CH2:7][CH2:6][CH2:5][NH:4][CH2:3]1.[CH3:8][C:9]1[CH:10]=[N:11][CH:12]=[CH:13][CH:14]=1.[C:24]([C:21]1[CH:22]=[N:17][CH:18]=[CH:19][CH:20]=1)#[N:25]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CN1CCCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=NC=CC=C1
|
Name
|
SiO2
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
equilibrated at 405° C.
|
Type
|
CUSTOM
|
Details
|
a contact time of 6.4 seconds
|
Duration
|
6.4 s
|
Name
|
|
Type
|
product
|
Smiles
|
CC1CNCCC1
|
Name
|
|
Type
|
product
|
Smiles
|
CC=1C=NC=CC1
|
Name
|
|
Type
|
product
|
Smiles
|
C(#N)C=1C=NC=CC1
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 0.853 mol |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |